

An In-depth Technical Guide on the Physicochemical Properties of Randialic Acid B

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Compound of Interest

Compound Name: *Randialic acid B*

Cat. No.: *B11936312*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Randialic acid B, a naturally occurring triterpenoid, has garnered significant attention within the scientific community for its potential therapeutic applications. Identified as a potent and selective antagonist of the formyl peptide receptor 1 (FPR1), it plays a crucial role in modulating inflammatory responses.^{[1][2][3]} This technical guide provides a comprehensive overview of the physicochemical properties of **Randialic acid B**, alongside detailed experimental protocols for its characterization and evaluation of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Summary of Physicochemical Data

The key physicochemical properties of **Randialic acid B** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	(4aR,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14-b-dodecahydro-1H-picene-4a(2H)-carboxylic acid	N/A
Molecular Formula	C ₃₀ H ₄₆ O ₃	[1]
Molecular Weight	454.68 g/mol	[1]
CAS Number	14021-14-8	[1]
Appearance	White to off-white solid	[4]
Solubility	Soluble in DMSO (100 mg/mL)	[4]
Storage	Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months	[1]

Note: Further experimental data on melting point and solubility in a wider range of solvents are still under investigation.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of **Randialic acid B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are critical for the structural characterization of **Randialic acid B**. While specific peak assignments for **Randialic acid B** are not readily available in the public domain, general characteristics of triterpenoid NMR spectra can be anticipated.

- ^1H NMR: The spectrum is expected to show a complex pattern of signals in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the triterpenoid core. Signals for olefinic protons may appear in the downfield region. The proton of the hydroxyl group would likely appear as a broad singlet.
- ^{13}C NMR: The spectrum would display around 30 carbon signals, with resonances for the carboxylic acid carbonyl, olefinic carbons, and the carbon bearing the hydroxyl group appearing at characteristic chemical shifts. The numerous sp^3 hybridized carbons of the core structure would resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of **Randialic acid B** is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include:

- A broad band in the region of $3400\text{-}2500\text{ cm}^{-1}$ due to the O-H stretching of the carboxylic acid and hydroxyl groups.
- A sharp, strong absorption band around 1700 cm^{-1} corresponding to the C=O stretching of the carboxylic acid.
- C-H stretching vibrations in the $3000\text{-}2850\text{ cm}^{-1}$ region.
- C-O stretching vibrations around $1200\text{-}1000\text{ cm}^{-1}$.

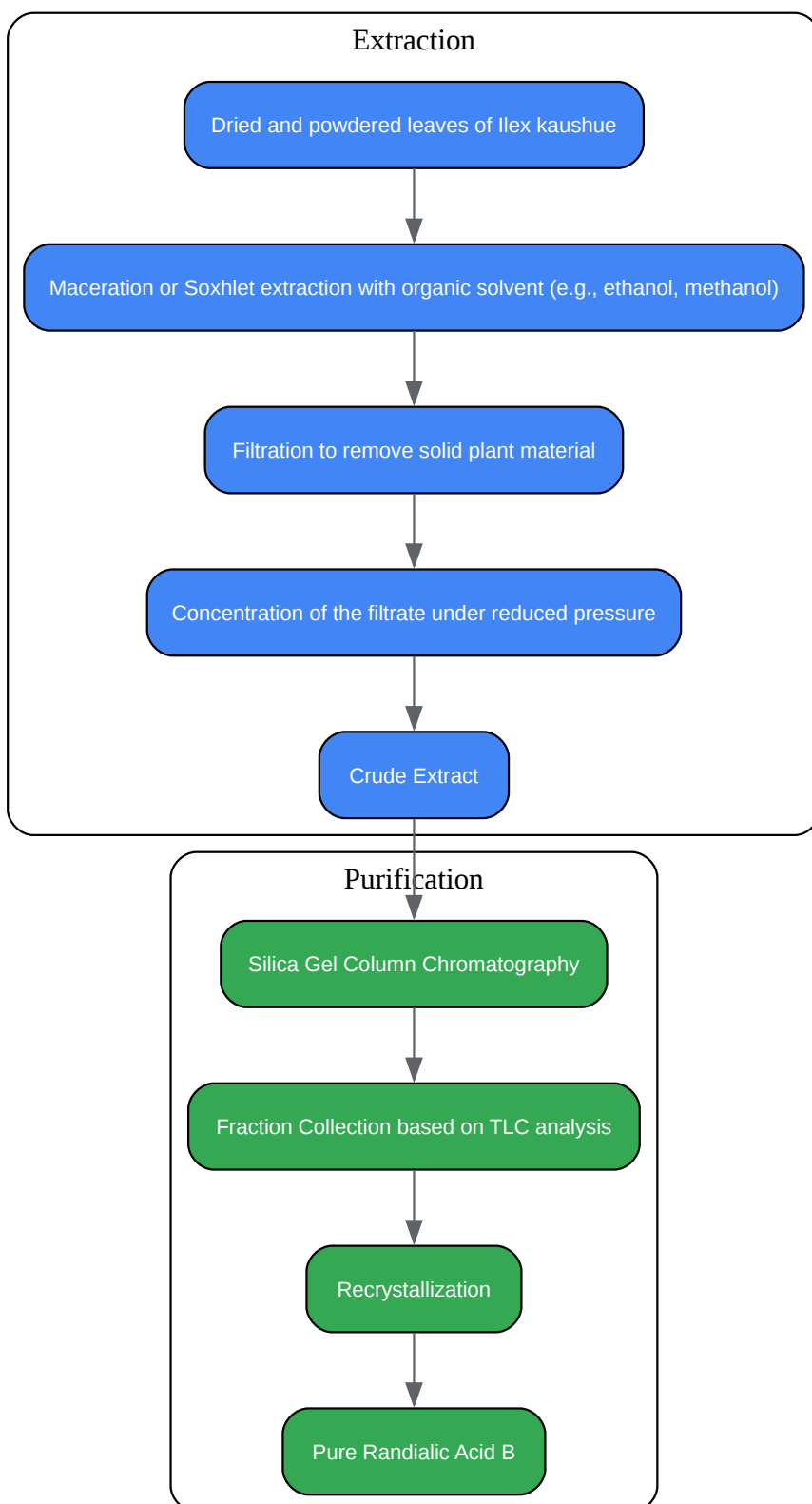
Mass Spectrometry (MS)

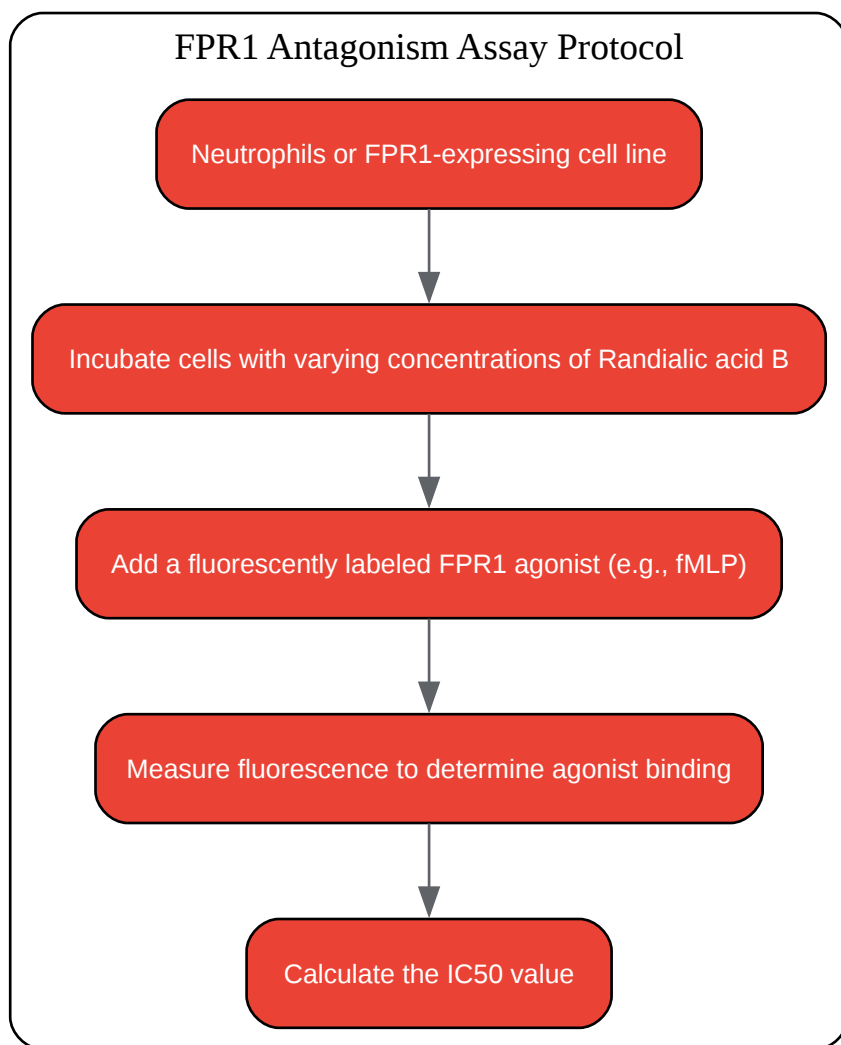
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Randialic acid B**, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques. The mass spectrum would show a prominent peak for the molecular ion $[\text{M-H}]^-$ in negative ion mode or $[\text{M+H}]^+$ in positive ion mode. The fragmentation pattern would likely involve the loss of water (H_2O) and carbon dioxide (CO_2) from the molecular ion.

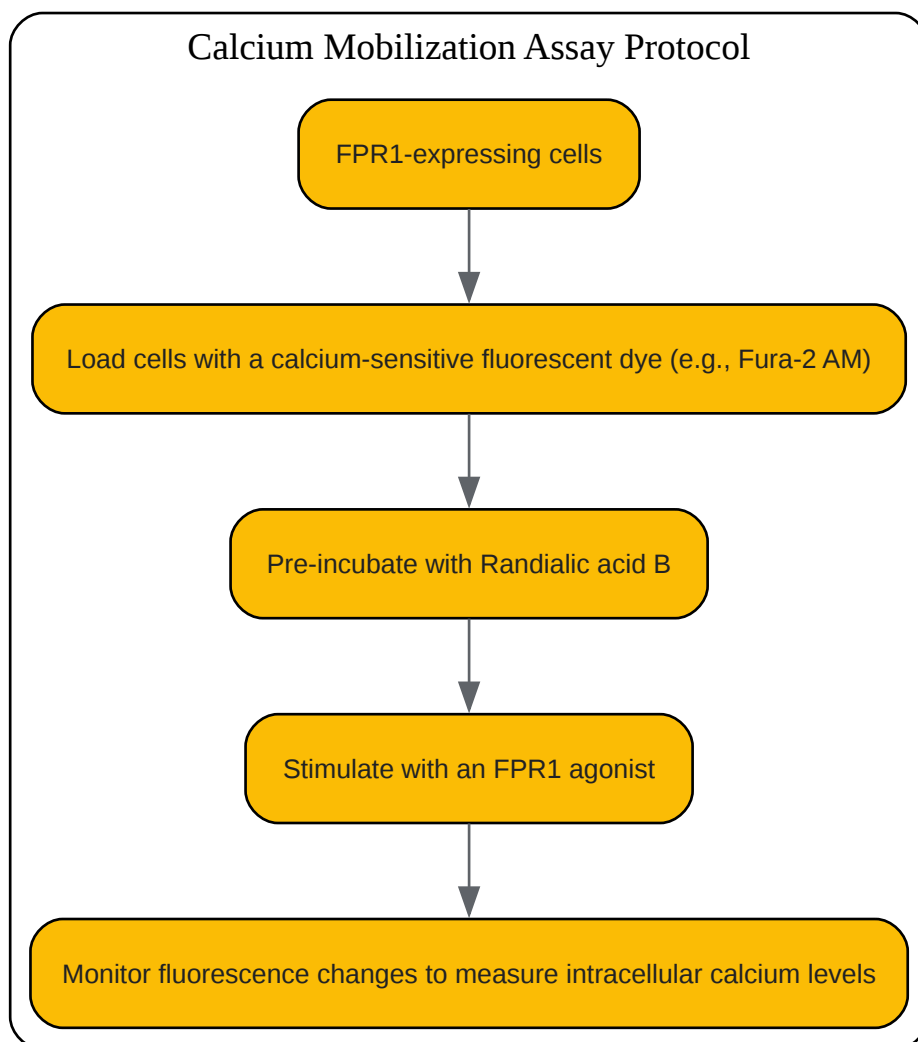
Experimental Protocols

Extraction and Isolation of Randialic Acid B from Ilex kaushue

Randialic acid B is a triterpenoid found in the traditional medicinal plant Ilex kaushue.^[2] The following is a general workflow for its extraction and isolation.







Akt/MAPK Activation Assay Protocol

Treat cells with Randialic acid B followed by FPR1 agonist stimulation

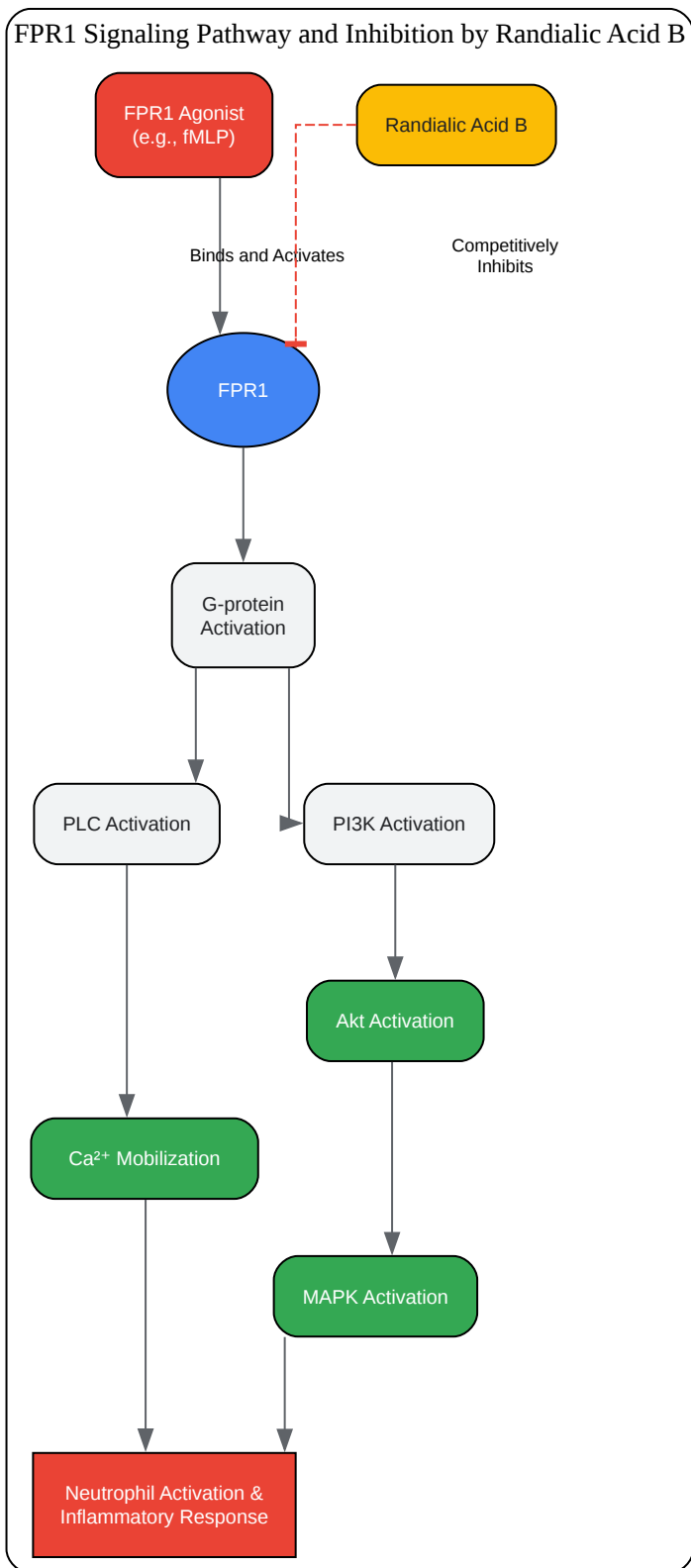
Cell Lysis and Protein Quantification

SDS-PAGE to separate proteins by size

Transfer proteins to a membrane

Probe with primary antibodies against phosphorylated and total Akt/MAPK

Incubate with secondary antibodies and detect signals



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